4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By inhibiting this enzyme, the compound disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Sulfonamides: Other sulfonamide derivatives, like sulfamethoxazole, also possess antimicrobial properties.
Uniqueness
What sets 4-methyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzenesulfonamide apart is its dual functionality, combining the properties of both piperidine and sulfonamide moieties. This unique structure allows it to interact with multiple biological targets, enhancing its potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-3-7-18(8-4-15)26(22,23)20-17-5-9-19(10-6-17)27(24,25)21-13-11-16(2)12-14-21/h3-10,16,20H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATIIJWKSVBLAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.